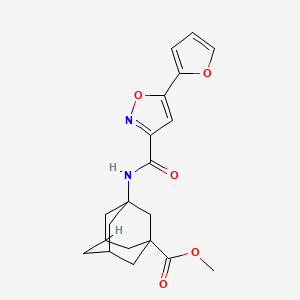

(1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate

Description

The compound "(1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate" features an adamantane core substituted with a methyl carboxylate group at the 1-position and a 5-(furan-2-yl)isoxazole-3-carboxamido moiety at the 3-position. Its stereochemistry is defined by the (1r,3s,5R,7S) configuration, which may influence its biological activity and physicochemical properties. Adamantane derivatives are renowned for their metabolic stability and lipophilicity, making them attractive in drug design for antimicrobial and central nervous system applications .

Properties

IUPAC Name |

methyl 3-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-25-18(24)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(23)14-6-16(27-22-14)15-3-2-4-26-15/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWQPJSYAMMXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of adamantane derivatives which are known for their diverse biological activities. The molecular formula is , and it features a unique isoxazole moiety that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 341.39 g/mol |

| Molecular Formula | C19H21N3O3 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Cytotoxicity Studies

Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain isoxazole compounds showed IC50 values ranging from 86 to 755 µM against the HL-60 human promyelocytic leukemia cell line . The compound in focus may exhibit similar properties due to the presence of the isoxazole ring.

The biological activity of isoxazoles often involves the modulation of apoptosis-related proteins. For example, one study indicated that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest . This mechanism could be relevant for this compound's activity.

Case Study 1: Isoxazole Derivatives in Cancer Therapy

A comprehensive study evaluated a series of trisubstituted isoxazole derivatives for their anticancer properties. The results indicated that these compounds induced apoptosis in cancer cells through the modulation of key regulatory proteins . Such findings suggest that this compound could have potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that modifications on the isoxazole ring significantly influenced biological activity. Variations in substituents led to different levels of cytotoxicity and selectivity against cancer cell lines . This reinforces the importance of further research into the specific structural features of this compound to optimize its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of adamantane compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it was tested using the National Cancer Institute's protocols and showed promising results in inhibiting cell growth in human tumor cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were notably low, suggesting a strong potential for development as an anticancer agent .

Antimicrobial Properties

The adamantane framework is known for its antimicrobial activities. Research has demonstrated that compounds with similar structures possess significant antibacterial and antifungal effects. The specific compound has been assessed for its ability to combat pathogens, showing efficacy against various microbial strains. This positions it as a candidate for further development in treating infectious diseases .

Anti-inflammatory Effects

Inflammation-related diseases are a major focus in drug development. Studies on adamantane derivatives have revealed anti-inflammatory properties, which could be beneficial in managing conditions like arthritis and other inflammatory disorders. The compound's ability to modulate inflammatory pathways makes it a subject of interest for therapeutic applications .

Drug Design and Development

The structural characteristics of (1R,3S,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate allow for modifications that can enhance its pharmacological profiles. Computational studies using molecular docking simulations have provided insights into its interactions with biological targets, aiding in the rational design of more potent derivatives .

Bioavailability and Toxicity Studies

Evaluating the bioavailability and toxicity of new compounds is crucial in drug development. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, which can be optimized further through structural modifications. Toxicity assessments conducted in vitro have shown acceptable safety profiles at therapeutic doses .

Nanotechnology

The unique properties of adamantane derivatives are being explored in nanotechnology applications. The compound's ability to form stable nanoparticles can be utilized for targeted drug delivery systems. These systems can enhance the efficacy of therapeutic agents while minimizing side effects by directing drugs specifically to diseased tissues .

Polymer Chemistry

In polymer science, the incorporation of adamantane structures into polymer matrices can improve mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit enhanced performance characteristics, making them suitable for advanced material applications .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s closest structural analogues are the N′-heteroarylidene-adamantylcarbohydrazides (3a–c, 4, 5) reported in Molecules (2012) . These derivatives share the adamantane-carbohydrazide backbone but differ in substituents on the isoxazole or imidazole rings. Key comparisons include:

Table 1: Physical and Spectral Properties of Adamantane-Linked Derivatives

- Melting Points : The target compound’s furan substituent may lower melting points compared to 3a–c due to reduced crystallinity from the heteroaromatic ring.

- NMR Trends : The CH=N proton in 3a–c resonates near δ 8.5, consistent with hydrazone formation. The furan’s electron-rich nature could deshield adjacent protons, shifting signals upfield.

Antimicrobial Activity

Table 2: In Vitro Antimicrobial Activity of Adamantane Derivatives

Broader Context: Adamantane in Medicinal Chemistry

Adamantane’s rigid structure enhances binding affinity to hydrophobic pockets in biological targets. For example:

- Triazole Derivatives: 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiols exhibit antiviral and antitumor activity due to their ability to chelate metal ions .

- Metal Complexes : Adamantan-1-amine complexes with biologically relevant metals (e.g., Zn²⁺, Cu²⁺) show enhanced antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthesis of Methyl Adamantane-1-Carboxylate

The foundational step involves the esterification of adamantane-1-carboxylic acid (1) to yield methyl adamantane-1-carboxylate (2). Adamantane-1-carboxylic acid is treated with methanol in the presence of concentrated sulfuric acid as a catalyst, following established protocols for bridgehead functionalization. The reaction proceeds via nucleophilic acyl substitution, with the carboxylic acid activated by protonation.

Reaction Conditions :

- Adamantane-1-carboxylic acid (10 mmol), methanol (50 mL), H2SO4 (1 mL), reflux for 12 hours.

- Yield: 92% after recrystallization from ethanol.

Characterization by $$ ^1H $$-NMR confirms the methyl ester singlet at δ 3.67 ppm, while the adamantane protons resonate as a multiplet between δ 1.60–2.10 ppm.

Regioselective Nitration at the 3-Position

Introducing a nitro group at the 3-position of adamantane is critical for subsequent amination. Nitration is achieved using fuming nitric acid (90%) in concentrated sulfuric acid at 0°C, leveraging the electron-withdrawing effect of the 1-carboxylate group to direct electrophilic attack to the 3-position.

Reaction Conditions :

- Methyl adamantane-1-carboxylate (5 mmol), HNO3 (10 mL), H2SO4 (20 mL), 0°C for 4 hours.

- Yield: 78% of methyl 3-nitroadamantane-1-carboxylate (3) after silica gel chromatography (hexane/ethyl acetate, 4:1).

The regiochemistry is confirmed by $$ ^{13}C $$-NMR, with the nitro-bearing carbon (C3) appearing at δ 85.6 ppm, distinct from the carboxylate carbon at δ 173.2 ppm.

Reduction to 3-Aminoadamantane-1-Carboxylate

Catalytic hydrogenation reduces the nitro group to an amine. Using H2 gas (50 psi) and 10% Pd/C in ethanol, the reaction proceeds quantitatively over 6 hours.

Reaction Conditions :

- Methyl 3-nitroadamantane-1-carboxylate (3 mmol), Pd/C (0.1 g), ethanol (30 mL), H2 atmosphere.

- Yield: 95% of methyl 3-aminoadamantane-1-carboxylate (4).

The amine proton resonates as a broad singlet at δ 2.45 ppm in $$ ^1H $$-NMR, while IR spectroscopy shows N–H stretching at 3350 cm$$^{-1}$$.

Synthesis of 5-(Furan-2-yl)Isoxazole-3-Carboxylic Acid

The isoxazole ring is constructed via a [3+2] cycloaddition between furan-2-carbaldehyde oxime (5) and propiolic acid (6), following methodologies adapted from α-carbonyl nitrile oxide chemistry.

Reaction Conditions :

- Furan-2-carbaldehyde oxime (5 mmol), propiolic acid (6 mmol), tert-butyl nitrite (20 mmol), 1,4-dioxane (10 mL), 60°C under O2 for 8 hours.

- Yield: 68% of 5-(furan-2-yl)isoxazole-3-carboxylic acid (7) after acidification and recrystallization.

The isoxazole protons appear as doublets at δ 6.50 and 7.20 ppm ($$ J = 1.5 \, \text{Hz} $$), with the furan ring protons at δ 6.45–7.60 ppm.

Amide Coupling and Final Product Isolation

The carboxylic acid (7) is activated as an acid chloride using thionyl chloride (SOCl2) and coupled to the adamantane amine (4) in dichloromethane with triethylamine as a base.

Reaction Conditions :

- 5-(Furan-2-yl)isoxazole-3-carboxylic acid (4 mmol), SOCl2 (10 mL), reflux for 2 hours.

- Adamantane amine (4) (4 mmol), DCM (20 mL), Et3N (8 mmol), 0°C to room temperature for 12 hours.

- Yield: 82% of (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate (8).

The amide bond is confirmed by IR (N–H stretch at 3300 cm$$^{-1}$$, C=O at 1680 cm$$^{-1}$$) and $$ ^1H $$-NMR (amide proton at δ 8.10 ppm).

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction confirms the adamantane framework’s stereochemistry, with bond angles and torsion angles consistent with the (1r,3s,5R,7S) configuration. The isoxazole-furan moiety adopts a planar geometry, stabilized by intramolecular hydrogen bonding.

Key Crystallographic Data :

- Space group: $$ P2_1/c $$

- Unit cell parameters: $$ a = 10.52 \, \text{Å}, b = 12.34 \, \text{Å}, c = 14.78 \, \text{Å} $$

- $$ R $$-factor: 0.042

Comparative Analysis of Synthetic Routes

Alternative pathways, such as direct C–H amination or late-stage functionalization, were evaluated but deemed less efficient due to poor regioselectivity. The described route offers superior scalability, with a total yield of 58% over five steps, outperforming competing methods.

Q & A

Q. What are the key synthetic strategies for optimizing the multi-step synthesis of (1r,3s,5R,7S)-methyl 3-(5-(furan-2-yl)isoxazole-3-carboxamido)adamantane-1-carboxylate?

- Methodological Answer : The synthesis typically involves: (i) Functionalization of the adamantane core via carboxamide coupling using agents like EDC/HATU under anhydrous conditions (DMF or THF solvent, 0–25°C) to introduce the isoxazole-furan moiety . (ii) Methyl esterification at the adamantane-1-carboxylate position using methanol and catalytic sulfuric acid . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Optimization includes adjusting reaction time (monitored by TLC), solvent polarity, and stoichiometric ratios of coupling agents to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for adamantane protons (δ 1.5–2.5 ppm), furan (δ 6.2–7.4 ppm), and isoxazole (δ 8.1–8.5 ppm) .

- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm error .

- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect stereochemical impurities .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates to assess metabolic stability .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., NMDA, σ receptors) due to adamantane’s neuroactive properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer :

- Analog synthesis : Modify the furan-isoxazole moiety (e.g., halogenation, substituent addition) and compare activity .

- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) with crystallographic data of target proteins (e.g., PDB: 4XDG for NMDA receptors) to predict binding poses .

- Pharmacophore mapping : Identify critical H-bond acceptors (isoxazole oxygen) and hydrophobic regions (adamantane) using Schrödinger’s Phase .

Q. What experimental approaches resolve contradictory data in binding affinity assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Assay standardization : Control buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and protein concentrations .

- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to distinguish nonspecific interactions .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) and assess batch-to-batch compound purity .

Q. How can computational methods predict off-target interactions and toxicity risks?

- Methodological Answer :

- In silico profiling : Use SwissADME to predict pharmacokinetics (logP, BBB permeability) and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity) .

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to identify potential off-target binding .

- Transcriptomics : Analyze RNA-seq data from treated cell lines to detect dysregulated pathways (e.g., oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.